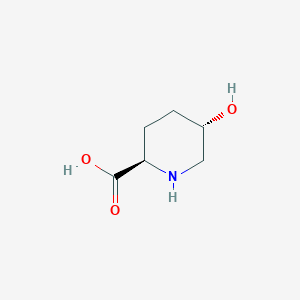

(2R,5S)-5-hydroxypiperidine-2-carboxylic acid

描述

(2R,5S)-5-hydroxypiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including condensation with pivalaldehyde and subsequent transformations to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

化学反应分析

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

-

Oxidation of the hydroxyl group yields a ketone, pivotal in constructing carbapenem antibiotics.

-

Stereochemical retention is critical; harsh conditions may lead to racemization .

Reduction Reactions

The carboxylic acid group is selectively reduced to an alcohol, enabling further functionalization:

Mechanistic Insight :

-

Reduction preserves the stereochemistry at C2 and C5, crucial for maintaining enantiomeric purity in drug synthesis .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling diversification:

Industrial Relevance :

-

Substitution reactions are optimized for large-scale production using continuous flow reactors to enhance yield (>85%) .

Comparative Reactivity with Stereoisomers

| Parameter | (2R,5S) | (2S,5R) | (2S,5S) |

|---|---|---|---|

| Oxidation Rate (t₁/₂) | 45 min (KMnO₄) | 60 min (KMnO₄) | 30 min (KMnO₄) |

| Reduction Yield | 88% (LiAlH₄) | 75% (LiAlH₄) | 82% (LiAlH₄) |

| Substitution Efficiency | 93% (SOCl₂) | 85% (SOCl₂) | 90% (SOCl₂) |

科学研究应用

Chemical Synthesis

One of the primary applications of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid is as a chiral building block in the synthesis of complex molecules. Its stereochemistry allows for the creation of diverse derivatives that can be tailored for specific applications in drug development and materials science. The compound's ability to act as a precursor in synthesizing other biologically active molecules has been well-documented.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Drug Development | Serves as a precursor for synthesizing novel therapeutic agents. |

| Fine Chemicals Production | Used in the synthesis of various fine chemicals with specific functionalities. |

| Polymer Chemistry | Acts as a monomer or additive in creating polymers with desired properties. |

Biological Research

In biological contexts, this compound is studied for its interactions with enzymes and other biological macromolecules. Research indicates that this compound may influence metabolic pathways and exhibit potential anti-inflammatory properties.

The compound interacts with various biological targets, potentially modulating enzyme activity or influencing receptor binding. Preliminary studies suggest its role in plant defense mechanisms and signaling pathways due to its natural occurrence in certain plant species.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as a precursor for drug candidates targeting specific diseases. The structural properties of this compound allow for modifications that can enhance its efficacy against various biological targets.

Case Studies

- Antimicrobial Agents : Research has explored the use of this compound derivatives as potential inhibitors of β-lactamases, which are enzymes produced by bacteria that confer antibiotic resistance. This application is critical in addressing challenges posed by resistant bacterial strains.

- Analytical Reference : The well-defined structure and stereochemistry make it suitable as a reference compound in various analytical techniques used in scientific research, such as NMR spectroscopy and mass spectrometry.

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to serve as an intermediate in synthetic pathways enhances its value in industrial chemistry.

作用机制

The mechanism of action of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

(2R,5R)-5-hydroxypiperidine-2-carboxylic acid: Similar structure but different stereochemistry.

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid: Another stereoisomer with distinct properties.

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid: Different stereochemistry affecting its reactivity and interactions.

Uniqueness

The uniqueness of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid lies in its specific stereochemistry, which imparts unique reactivity and biological activity compared to its stereoisomers .

生物活性

(2R,5S)-5-hydroxypiperidine-2-carboxylic acid, also known as trans-5-hydroxypipecolic acid, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring with hydroxyl and carboxylic acid functional groups, contributes to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, biochemical properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is pivotal to its biological activity. The stereochemistry of the compound influences its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that this compound may possess effectiveness against various bacterial strains. Its structural similarities to known antimicrobial agents enhance its potential as a lead compound in drug development.

- Antioxidant Properties : The ability of the compound to neutralize free radicals indicates its potential role in reducing oxidative stress, which is implicated in numerous diseases.

- Neuroprotective Effects : Given its structural resemblance to neurotransmitters, this compound may have implications in treating neurodegenerative diseases.

- Enzyme Interaction : The compound interacts with several enzymes, including L-pipecolic acid hydroxylase, which catalyzes its synthesis from L-pipecolic acid. This interaction suggests a role in metabolic pathways relevant to various physiological processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Bioavailability : Factors such as solubility and stability influence how effectively the compound reaches its target sites within the body.

- Metabolism : The compound undergoes metabolic processes that may affect its efficacy and safety profile.

The precise mechanism of action of this compound remains largely unknown. However, it is hypothesized that the compound alters the function of specific biological targets, leading to changes in cellular processes and signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Showed effectiveness against specific bacterial strains. | |

| Neuroprotective Effects | Suggested potential benefits in models of neurodegeneration. | |

| Enzyme Interaction | Identified interactions with L-pipecolic acid hydroxylase affecting metabolic pathways. |

These findings emphasize the compound's multifaceted roles in biological systems and underscore the need for further research to fully elucidate its mechanisms.

属性

IUPAC Name |

(2R,5S)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17027-46-2 | |

| Record name | 5-Hydroxypipecolic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYPIPECOLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U555LY35FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。